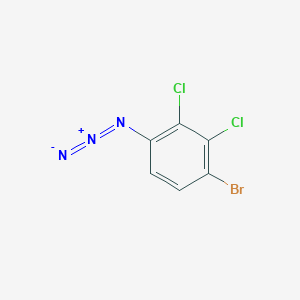![molecular formula C11H17N3O4 B6599240 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid CAS No. 1696030-74-6](/img/structure/B6599240.png)
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as TBCA, is an organic compound with a molecular weight of 267.34 g/mol. It is a white crystalline solid with a melting point of approximately 148°C. TBCA is used in a variety of synthetic organic chemistry applications and has been studied for its various biochemical and physiological effects.
科学研究应用
TBCA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes such as carboxylesterases and as a catalyst for the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals and in the synthesis of polymers materials. Additionally, TBCA has been used in the study of various biochemical and physiological processes.
作用机制
TBCA acts as a substrate for carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. TBCA is hydrolyzed by carboxylesterases to form imidazole-4-carboxylic acid and tert-butyl alcohol. The hydrolysis of TBCA is an important reaction in the synthesis of various pharmaceuticals and polymers.
Biochemical and Physiological Effects
TBCA has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels and can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, TBCA has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
TBCA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, TBCA can be toxic in high concentrations and should be handled with care.
未来方向
There are many potential future directions for research on TBCA. Further research could be conducted on its effects on various biochemical and physiological processes, including its effects on the enzymes acetylcholinesterase and cyclooxygenase. Additionally, research could be conducted on its potential applications in the synthesis of various pharmaceuticals and polymers. Additionally, research could be conducted on the potential toxicity of TBCA and ways to reduce its toxicity. Finally, research could be conducted on the potential interactions of TBCA with other compounds and its potential synergistic effects.
合成方法
TBCA is synthesized via a two-step process. In the first step, tert-butyl carbamate is reacted with 1-bromo-2-chloroethane to form tert-butyl N-(2-chloroethyl)carbamate. In the second step, the tert-butyl N-(2-chloroethyl)carbamate is reacted with 1-bromo-2-imidazole to form TBCA. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C.
属性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVJAQLQWHJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

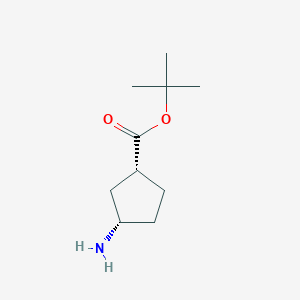
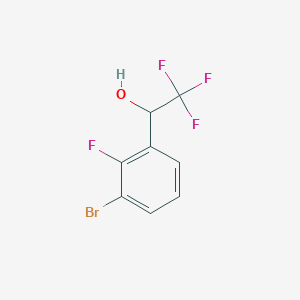


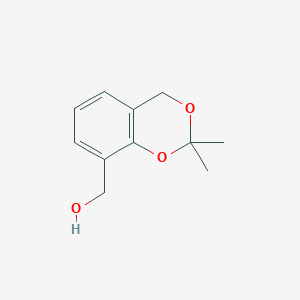

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
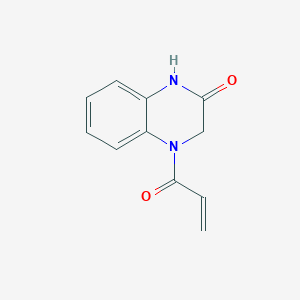
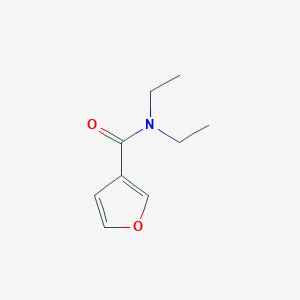
![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)
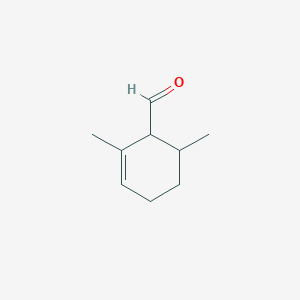
![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
